molecular formula C13H22O3 B1676446 Methyl dihydrojasmonate CAS No. 24851-98-7

Methyl dihydrojasmonate

Cat. No. B1676446
CAS RN: 24851-98-7
M. Wt: 226.31 g/mol
InChI Key: KVWWIYGFBYDJQC-UHFFFAOYSA-N
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Description

Methyl dihydrojasmonate is an aroma compound that smells similar to jasmine . It is also known as hedione or kharismal . In racemic mixtures, the odor is floral and citrus, while epimerized mixtures exhibit a dense buttery-floral odor . It is mainly used in perfumes, fragrance formulations, personal care, and cosmetic products .


Synthesis Analysis

Methyl dihydrojasmonate can be synthesized efficiently starting from alkyl acetoacetate or acetonedicarboxylate . The process involves a few steps via intramolecular Michael addition .


Molecular Structure Analysis

The molecular formula of Methyl dihydrojasmonate is C13H22O3 . Its molecular weight is 226.3120 . The IUPAC Standard InChI is InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3/t10-,11-/m0/s1 .


Chemical Reactions Analysis

Methyl jasmonate, a phytohormone, has been identified as a vital cell regulator in plants . It initiates and regulates the biosynthesis of a broad range of specialized metabolites across a number of diverse plant lineages .


Physical And Chemical Properties Analysis

Methyl dihydrojasmonate appears as a clear to pale yellow oily liquid . Its boiling point is 307.8°C . It is slightly soluble in water .

Scientific Research Applications

1. Fragrance Material Review

Methyl dihydrojasmonate is a significant fragrance ingredient, belonging to the fragrance structural group of ketones cyclopentanones and cyclopentenones. This compound is primarily known for its role in perfumery due to its pleasant odor profile. It has been extensively studied for its toxicological and dermatological properties when used in fragrances, highlighting its importance in the cosmetic industry (Scognamiglio, J., et al., 2012).

2. Pharmaceutical Applications

Methyl dihydrojasmonate has gained attention in the pharmaceutical field for its application as an antitumor drug compound. Its role in the development of microemulsions for enhancing the solubility of poorly water-soluble compounds like itself, and its potential for parenteral administration, are notable. This research indicates its potential in cancer treatment and drug delivery systems (Silva, G. B. R. F., et al., 2015).

3. Enantioselective Synthesis

The synthesis of both enantiomers of methyl dihydrojasmonate has been a subject of study, showcasing its significance in organic chemistry. This research focuses on the asymmetric synthesis of this compound, which is crucial for applications where the specific enantiomer plays a pivotal role in efficacy, such as in certain pharmaceutical applications (Perrard, T., et al., 2000).

4. Impact on Plant Cell Cultures

The influence of methyl dihydrojasmonate on plant cell cultures, specifically on the growth and flavonoid production in Glycyrrhiza inflata Batal, has been explored. This research provides insights into the role of this compound in plant biology, potentially leading to applications in agricultural biotechnology (Jia, J., 2008).

5. Sensory Properties in Natural Products

The sensory properties and enantioselective analysis of methyl dihydrojasmonate stereoisomers have been evaluated, highlighting its significance in the field of flavor and fragrance science. This research is pertinent to the food and beverage industry, where the sensory attributes of ingredients are critical (Werkhoff, P., et al., 2002).

Safety And Hazards

Methyl dihydrojasmonate is flammable . Its flash point is 113°C . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The Methyl Dihydro Jasmonate market is expected to grow at a CAGR of 6.2% in 2028 to reach USD 1,890 million by 2028 from USD 797.6 million in 2018 . It is a new candidate for the treatment of Inflammatory bowel diseases (IBDs), modulating the expression of the major classes of caspase-type protease families that selectively act on the extrinsic and intrinsic pathways of the apoptotic process .

properties

IUPAC Name

methyl 2-(3-oxo-2-pentylcyclopentyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWWIYGFBYDJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029325
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Other Solid, Pale straw-coloured to yellowish oily liquid; Powerful floral, jasmine-like aroma
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; very slightly soluble in water, Soluble (in ethanol)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.997-1.008 (20°)
Record name Methyl dihydrojasmonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1876/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl dihydrojasmonate

CAS RN

24851-98-7
Record name Hedione
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Record name Methyl dihydrojasmonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentaneacetic acid, 3-oxo-2-pentyl-, methyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl dihydrojasmonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-oxo-2-pentylcyclopentaneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL DIHYDROJASMONATE (SYNTHETIC)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GW44CIE3Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a glovebox, into a 10 ml glass vial were placed 15.5 mg (0.0485 mmole) of [(COD)Ru(methylallyl)2], 14.9 mg (0.0485 mmole) of (R,R)-Me-DuPHOS and 250 μl of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate (1.08 mmole). To this suspension was added 0.630 ml of a 0.081 M solution of titrated HBF4.etherate (0.049 mmole) in CH2Cl2 with stirring. This concentrated solution was stirred for 1.5 hours, after which 21.5 g (95.9 mmole) of methyl 3-oxo-2-pentyl-1-cyclopentene-1-acetate and 11.5 ml of CH2Cl2 were added. The resulting yellow solution was placed in a 75 ml autoclave, purged with hydrogen and pressurized to 90 bar of hydrogen. After 8 hours, the solution was exposed to air and passed through a column of silica gel to separate the catalyst. This gave a 99% yield of the desired Hedione® product with the following ratios of isomers: cis/trans=98/2; (+)-cis/(−)-cis=82.4/17.6, 64.8% ee.
[Compound]
Name
glass
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
(COD)Ru(methylallyl)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
14.9 mg
Type
reactant
Reaction Step Three
Quantity
250 μL
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
21.5 g
Type
reactant
Reaction Step Six
Quantity
11.5 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,230
Citations
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… of methyl dihydrojasmonate when used as a fragrance ingredient is presented. Methyl dihydrojasmonate … Available data for methyl dihydrojasmonate were evaluated then summarized …
Number of citations: 18 www.sciencedirect.com
P Werkhoff, G Krammer, S Brennecke… - Food Reviews …, 2002 - Taylor & Francis
… Methyl dihydrojasmonate, however, is not only an interesting synthetic fragrant component but has also been identified as natural product. The (±)-trans-MDHJ was reported for the first …
Number of citations: 26 www.tandfonline.com
T Kitahara, K Mori, M Matsui, M Iwamoto… - Agricultural and …, 1982 - jstage.jst.go.jp
… Asimple and an efficient synthesis ofmethyl jasmonate (1) and methyl dihydrojasmonate (5) is described. Starting from alkyl acetoacetate or acetonedicarboxylate, 1 and 5 were …
Number of citations: 20 www.jstage.jst.go.jp
AM Api, D Belsito, S Bhatia… - Food and …, 2015 - fragrancematerialsafetyresource …
… , the receptor phase level of methyl dihydrojasmonate was 30.79% and … methyl dihydrojasmonate had permeated into the receptor phase. The total recovery of methyl …
DA Dobbs, KPM Vanhessche, E Brazi… - Angewandte Chemie …, 2000 - Wiley Online Library
… [7] These fragmentary data for the dihydro series, plus the possible analogy to the jasmonoids suggested that ( )-cis-methyl dihydrojasmonate ( )-3, the dihydro derivative of ( )-1, might …
Number of citations: 178 onlinelibrary.wiley.com
W Giersch, I Farris - Helvetica chimica acta, 2004 - Wiley Online Library
… Cyclopentenone 8 was readily transformed into 14 and 15, methyl homologues of racemic methyl jasmonate (16) and methyl dihydrojasmonate ( Hedione¾; 17), respectively. The …
Number of citations: 15 onlinelibrary.wiley.com
VT Politano, EM Lewis, AM Hoberman… - … journal of toxicology, 2008 - journals.sagepub.com
Methyl dihydrojasmonate (MDJ) is a widely used fragrance ingredient. MDJ was evaluated for developmental toxicity in presumed pregnant Sprague-Dawley rats (25/group) at oral …
Number of citations: 8 journals.sagepub.com
R Yehia, RM Hathout, DA Attia, MM Elmazar… - Colloids and Surfaces B …, 2017 - Elsevier
… To this end, the work in this study comprised the integration of methyl dihydrojasmonate (MDHJ) in the oily phase of microemulsion systems in order to enhance its bioavailability. A …
Number of citations: 57 www.sciencedirect.com
J Li, J Wang, X Wu, D Liu, J Li, J Li… - Biotechnology and …, 2017 - Wiley Online Library
Panax notoginseng, an important herbal medicine, has wide uses for its bioactive compounds and health function. In this work, we compared the content of saponin in cultivation and …
Number of citations: 21 iubmb.onlinelibrary.wiley.com
J Tsuji, Y Kobayashi, H Kataoka, T Takahashi - Tetrahedron Letters, 1980 - Elsevier
… Hydroboration of 7 gave the diol, which was oxidized to the keto acid and then methylated with diazomethane to afford methyl dihydrojasmonate (8) in 64.5% overall yield. …
Number of citations: 140 www.sciencedirect.com

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